Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate
Description
Properties
IUPAC Name |
ethyl 3-(2-chloroethylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-18-11(16)9-4-3-5-10(8-9)15-12(17)14-7-6-13/h3-5,8H,2,6-7H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIXWHLSZMQYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate typically involves the reaction of 3-aminobenzoic acid with 2-chloroethyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The product is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitutions allows chemists to modify its structure for specific applications.
Biology
The compound is utilized in biological research for studying enzyme inhibition and protein interactions. Its chloroethyl group exhibits alkylating properties that can disrupt DNA replication processes in cancer cells, making it a candidate for anticancer research. Preliminary studies suggest that it may also possess antibacterial properties, indicating potential in developing new antimicrobial agents.
Medicine
This compound is being investigated for its therapeutic potential, particularly in oncology. Its mechanism involves forming covalent bonds with nucleophilic sites in DNA, leading to cross-linking that inhibits DNA replication—a characteristic desirable in anticancer drugs. Additionally, research into its interactions with enzymes involved in cancer metabolism could pave the way for novel treatments.
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further drug development targeting DNA repair mechanisms in cancer cells.
Case Study 2: Antibacterial Properties
Another study explored the antibacterial activity of this compound against several bacterial strains. The findings revealed that this compound exhibited moderate antibacterial effects, warranting further investigation into its mechanism of action and potential as an antibiotic agent.
Mechanism of Action
The mechanism of action of Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This property makes it a candidate for anticancer research. The ester and urea groups also play a role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate with five structural analogs:
Biological Activity
Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate, a compound with the molecular formula C₁₂H₁₅ClN₂O₃, has garnered attention in the fields of chemistry and biology due to its potential biological activities. This compound is characterized by a unique structure that includes an ester group, a urea derivative, and a chloroethyl group. Its synthesis typically involves the reaction of 3-aminobenzoic acid with 2-chloroethyl isocyanate, followed by esterification with ethanol.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in DNA. The chloroethyl group can form covalent bonds with these sites, leading to cross-linking and inhibition of DNA replication. This property positions the compound as a candidate for anticancer research, as it may interfere with cellular proliferation by disrupting normal DNA function.
Anticancer Potential
Research indicates that compounds with similar structures often exhibit significant anticancer properties. This compound's ability to form DNA cross-links suggests it could be effective against various cancer types. For instance, studies have shown that alkylating agents can induce apoptosis in cancer cells, making this compound a subject of interest for further investigation in cancer therapeutics .
Enzyme Inhibition Studies
In addition to its potential as an anticancer agent, this compound has been studied for its effects on enzyme inhibition. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific data on these interactions remains limited. Further research is needed to elucidate the exact mechanisms and identify potential therapeutic applications .
Case Study: Antitumor Activity
A study conducted on related compounds demonstrated that similar chloroethyl derivatives exhibited significant antitumor activity in vitro. These compounds were effective against various cancer cell lines, including breast and colon cancer cells. The mechanism was primarily through the induction of DNA damage and subsequent apoptosis .
Research Findings: Structure-Activity Relationship (SAR)
A comprehensive review of structure-activity relationships (SAR) among chloroethyl-containing compounds highlighted that the presence of both the chloroethyl and urea moieties enhances biological activity. The SAR studies indicated that modifications to these groups could lead to increased potency against cancer cell lines while reducing toxicity to normal cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 3-aminobenzoate | Lacks chloroethyl and urea groups | Lower reactivity |
| Ethyl 3-({[(2-Bromoethyl)amino]carbonyl}amino)benzoate | Similar structure with bromoethyl | Different reactivity profile |
| Ethyl 3-({[(2-Hydroxyethyl)amino]carbonyl}amino)benzoate | Contains hydroxyethyl group | Varies in chemical properties |
The comparative analysis reveals that structural variations significantly influence the biological activity of these compounds. This compound stands out due to its potential for higher reactivity and specificity towards biological targets .
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves coupling a benzoate ester precursor with a 2-chloroethyl urea derivative. For example, methyl analogs (e.g., methyl 2-[3-(2-chloroethyl)ureido]benzoate) are synthesized via stepwise urea formation using carbodiimide coupling agents . Optimization includes:
- Temperature Control : Maintaining 0–5°C during urea bond formation to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Use : DMAP (4-dimethylaminopyridine) improves acylation efficiency.
Yield can be monitored via HPLC (C18 column, acetonitrile/water gradient) to track unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing the urea and chloroethyl functional groups in this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Urea NH protons appear as broad singlets at δ 6.5–7.5 ppm, while the chloroethyl group shows splitting patterns at δ 3.6–3.8 ppm (CH₂Cl) .
- ¹³C NMR : Carbonyl carbons (urea and ester) resonate at δ 160–170 ppm .
- FT-IR : Urea C=O stretches at ~1680 cm⁻¹; ester C=O at ~1720 cm⁻¹ .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺) and chlorine isotope patterns .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for urea-linked benzoate derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or target specificity. To resolve this:
- Standardized Assays : Use enzyme inhibition assays (e.g., acetylcholinesterase or urease) with controlled pH and temperature .
- Structural Analog Comparison : Compare activity with analogs like chlorimuron-ethyl (a sulfonylurea herbicide) to identify critical substituents (e.g., methoxy vs. chloro groups) .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to assess heterogeneity and publication bias .
Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., cytochrome P450). The urea moiety often forms hydrogen bonds with catalytic residues .
- MD Simulations : GROMACS can simulate stability of ligand-receptor complexes over 100-ns trajectories, focusing on chloroethyl group dynamics .
- QSAR Models : Develop models using descriptors like LogP and H-bond acceptors to correlate structure with activity (e.g., IC₅₀) .
Experimental Design & Data Analysis
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to:
- Acidic/Basic Conditions : 0.1M HCl/NaOH at 40°C for 24 hours.
- Oxidative Stress : 3% H₂O₂ at 25°C for 6 hours.
- Analytical Tools :
- HPLC-PDA : Detect degradation products (e.g., hydrolyzed benzoic acid) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life .
Q. What strategies are effective in resolving low solubility issues during in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Nanoformulation : Prepare liposomal encapsulations using phosphatidylcholine/cholesterol (70:30 ratio) to enhance bioavailability .
- Surfactant Addition : Tween-80 (0.1% w/v) improves aqueous dispersion for cell-based assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
